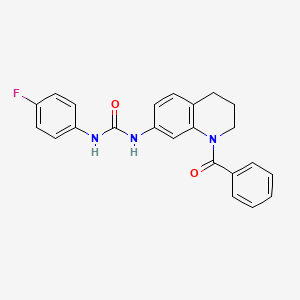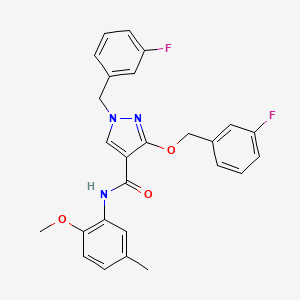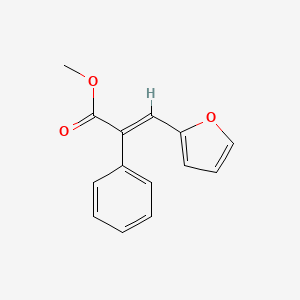![molecular formula C25H20N4O2S B2644842 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 1053086-40-0](/img/structure/B2644842.png)
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide” is a novel 2,3-dihydroimidazo[1,2-c]quinazoline derivative . It is part of a class of compounds that have been studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Wissenschaftliche Forschungsanwendungen
Cancer Treatment: Dual PI3K/HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors play a crucial role in inducing epigenetic modifications that affect signaling networks. These inhibitors synergistically enhance the effects of phosphatidylinositol 3-kinase (PI3K) inhibitors in cancer treatment. Researchers have designed novel dual-acting inhibitors by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore. These compounds exhibit inhibitory activities against both PI3K and HDAC, making them potential anticancer therapeutics .
Epigenetic Changes and HDAC Inhibitors
Epigenetic alterations, including dysregulation of histone deacetylases (HDACs), contribute to cancer initiation and growth. HDAC inhibitors (e.g., vorinostat, belinostat, and panobinostat) have been approved by the FDA for treating specific cancers. These drugs alter gene expression and cell phenotype, making them valuable tools in cancer therapeutics .
Antioxidant Properties
While not directly related to cancer treatment, it’s worth noting that the compound’s derivatives have been evaluated for their antioxidant abilities. Protecting groups added to the free hydroxyl groups of the compound influence its scavenging activity against radicals such as ABTS˙+, DPPH, and galvinoxyl .
Wirkmechanismus
The compound acts as a dual inhibitor, targeting both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets are significant in the treatment of cancer, as HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with PI3K inhibitors .
Zukünftige Richtungen
The compound represents a novel approach for cancer drug development by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against certain cell lines in cellular assays . This work may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics .
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c1-16-11-13-18(14-12-16)26-21(30)15-32-25-27-20-10-6-5-9-19(20)23-28-22(24(31)29(23)25)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQVCUZIAUWFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2644760.png)

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644764.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2644767.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644768.png)



![2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2644775.png)




![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)